Exact Mass Distinction vs. Des-methyl Indole Methanone Analog
The exact monoisotopic mass of (4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is 313.086956 Da (C18H16ClNO2), as catalogued in the Wiley Registry via SpectraBase [1]. In contrast, the closest commercially available comparator lacking the 2,3-dimethyl substitution, (4-chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone (CAS 30237-49-1, C16H12ClNO2), has a calculated monoisotopic mass of 285.05507 Da. The mass difference of 28.03189 Da corresponds to the net addition of C2H4 (two methylene equivalents), producing a distinct molecular ion cluster that prevents cross-identification in GC-MS selected ion monitoring (SIM) or full-scan modes used in acemetacin impurity testing [1].
| Evidence Dimension | Monoisotopic exact mass (Da) |
|---|---|
| Target Compound Data | 313.086956 Da (measured, Wiley Registry GC-MS) [1] |
| Comparator Or Baseline | (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone: 285.05507 Da (calculated from C16H12ClNO2) |
| Quantified Difference | Δ = +28.03189 Da (C2H4 net addition) |
| Conditions | Exact mass derived from molecular formula; target compound data verified by GC-MS in Wiley Registry 2023. |
Why This Matters
This mass difference ensures that generic methoxy-indole methanone standards cannot serve as surrogate markers for the acemetacin-specific artifact in validated impurity methods.
- [1] SpectraBase. (2025). (4-chlorophenyl)-(5-methoxy-2,3-dimethyl-1-indolyl)methanone – ACEMETACIN-ARTIFACT 1. SpectraBase Compound ID: FLipkjkOdAn. Wiley-VCH GmbH. View Source
